Product packaging for Chenodeoxycholic Acid-d4(Cat. No.:CAS No. 99102-69-9)

Chenodeoxycholic Acid-d4

Cat. No.: B028813
CAS No.: 99102-69-9
M. Wt: 396.6 g/mol
InChI Key: RUDATBOHQWOJDD-PSTGXAJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Endogenous Chenodeoxycholic Acid (CDCA) in Mammalian Systems

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. wikipedia.orgclinisciences.com It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the intestine. wikipedia.orgclinisciences.com Beyond its function as a biological detergent, CDCA is now recognized as a key signaling molecule involved in the regulation of various metabolic processes. avantiresearch.com

Biosynthetic Pathways and Hepatic Origin of CDCA

The synthesis of CDCA in the liver occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netresearchgate.net The classic pathway, which is the major route in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). researchgate.netresearchgate.net The alternative pathway begins with the hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1). researchgate.net Both pathways ultimately lead to the production of CDCA. nih.gov Once synthesized, CDCA can be conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-chenodeoxycholate and tauro-chenodeoxycholate, respectively, which enhances their water solubility and ability to remain in the gastrointestinal tract. wikipedia.org

CDCA as a Modulator of Nuclear Receptors in Metabolic Regulation

Detailed Research Findings

PropertyValueSource
Chemical FormulaC₂₄H₃₆D₄O₄ avantiresearch.comisotope.com
Molecular Weight396.60 g/mol isotope.comsigmaaldrich.com
Isotopic Purity98 atom % D sigmaaldrich.com
Melting Point165-167 °C sigmaaldrich.com
Mass ShiftM+4 sigmaaldrich.com
ApplicationDescriptionSource
Isotopic TracingUsed as a deuterium-labeled standard for isotopic tracing studies. biotrend.com
Mass SpectrometrySuitable as an internal standard for mass spectrometry (MS) applications, enhancing quantitative reproducibility. caymanchem.comsigmaaldrich.com
MetabolomicsApplied in clinical MS, metabolism, and metabolomics research. isotope.com
Quantification of Endogenous CDCAIntended for use as an internal standard for the quantification of chenodeoxycholic acid (CDCA) by GC- or LC-MS. caymanchem.com
Quantification of Glycochenodeoxycholic AcidIts conjugated form, Glycochenodeoxycholic Acid-d4, is used as an internal standard for the quantification of glycochenodeoxycholic acid. avantiresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B028813 Chenodeoxycholic Acid-d4 CAS No. 99102-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-PSTGXAJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584459
Record name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99102-69-9
Record name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Methodologies for Chenodeoxycholic Acid D4 Quantification and Profiling

Advanced Mass Spectrometry Techniques Utilizing Chenodeoxycholic Acid-d4

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation, have become the gold standard for the analysis of bile acids due to their high sensitivity, specificity, and ability to differentiate structurally similar compounds. nih.govsciex.com CDCA-d4 plays a pivotal role as an internal standard in these methods, ensuring accuracy and reproducibility by correcting for variations during sample preparation and analysis. caymanchem.combertin-bioreagent.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the quantification and identification of bile acids, including the use of CDCA-d4 as an internal standard.

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This technique is extensively used for the simultaneous quantification of multiple bile acids in various biological matrices. nih.govmdpi.com In these analyses, CDCA-d4 is a commonly used internal standard to ensure accurate quantification. nih.govmedpace.com

A study developing a method for the analysis of 40 total and fractionated bile acids utilized a UHPLC system with a C18 column and a gradient mobile phase of 0.1% formic acid in water and a methanol (B129727)/acetonitrile mixture. thermofisher.com This method demonstrated excellent linearity and reproducibility for the quantification of various bile acids. thermofisher.com Another UHPLC-MS/MS method for 15 major bile acids in human serum also employed CDCA-d4 as an internal standard and achieved a calibration curve range from 10.0 to 2500 ng/mL. medpace.com

Table 1: Exemplary UHPLC-MS/MS Parameters for Bile Acid Analysis

Parameter Setting Reference
Chromatography System Acquity UHPLC I-Class System FTN nih.gov
Column Cortecs T3 2.7um (2.1 × 30 mm) nih.gov
Mobile Phase A Water, 0.1% of 200 mM ammonium (B1175870) formate, 0.01% of formic acid nih.gov
Mobile Phase B Acetonitrile/Isopropanol (B130326) (1:1), 0.1% of 200 mM ammonium formate, 0.01% of formic acid nih.gov
Flow Rate 1 mL/min nih.gov
Injection Volume 10 µL nih.gov
Column Temperature 60 °C nih.gov
Mass Spectrometer Xevo TQ-S micro MS/MS nih.gov

| Ionization Mode | Electrospray Negative Ionization (ESI-) | nih.gov |

This table presents a selection of parameters and does not represent a complete analytical method.

Triple quadrupole mass spectrometry (QQQ-MS) is the workhorse for targeted quantitative analysis due to its exceptional sensitivity and specificity, operating in multiple reaction monitoring (MRM) mode. nih.govlabmanager.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. nih.gov This high degree of selectivity minimizes background noise and enhances the signal-to-noise ratio, making it ideal for quantifying low-abundance analytes in complex matrices. nih.gov

For bile acid analysis, QQQ-MS is frequently employed for its robustness in clinical and research settings. labmanager.com CDCA-d4 is used as an internal standard to construct calibration curves for the accurate quantification of endogenous CDCA and other bile acids. medpace.com The precursor-to-product ion transitions for CDCA-d4 are specifically monitored alongside the transitions for the target analytes. Due to the lack of fragmentation of some unconjugated bile acids, it is common to monitor the same mass for both the precursor and product ions. thermofisher.com

A method for the quantitative analysis of 40 bile acids used a triple quadrupole mass spectrometer in negative electrospray ionization mode. thermofisher.com This method achieved lower limits of detection ranging from 0.1 to 0.5 nM. thermofisher.com

Quadrupole time-of-flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. nih.gov This capability is invaluable for the comprehensive qualitative profiling and identification of unknown compounds in a sample. mdpi.comresearchgate.net In the context of bile acid analysis, UHPLC-Q-TOF is used for the identification of a wide range of bile acid species, including novel and unexpected metabolites. mdpi.comresearchgate.net

One study utilized UHPLC-Q-TOF to tentatively identify 81 bile acid species in human plasma, feces, and urine. mdpi.comresearchgate.net While Q-TOF is primarily used for qualitative analysis, it can also be used for quantification, with studies showing that narrow product ion extraction windows can mitigate background noise and achieve comparable limits of quantification to sensitive triple quadrupole systems. sciex.com Electron activated dissociation (EAD) based fragmentation in Q-TOF systems can provide ample fragments from the sterol ring structure, allowing for the differentiation of isomers without extensive chromatographic separation. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of bile acids. Prior to GC-MS analysis, bile acids require derivatization to increase their volatility. weqas.com An isotope dilution GC-MS (ID-GCMS) method has been adapted for the analysis of major bile acids, where samples are processed to form methyl trimethylsilyl (B98337) ether derivatives. weqas.com This method demonstrates good separation of the major bile acids. weqas.com CDCA-d4 is also intended for use as an internal standard for the quantification of CDCA by GC-MS. caymanchem.combertin-bioreagent.com While LC-MS is more commonly used for bile acid analysis due to the elimination of the derivatization step, GC-MS remains a valuable tool, particularly for specific targeted applications. weqas.commetabolomicsworkbench.org

Optimization of Ionization Modes and Detection Strategies

The choice of ionization mode and the optimization of detection parameters are critical for achieving optimal sensitivity and specificity in the mass spectrometric analysis of bile acids. Electrospray ionization (ESI) is the most common ionization technique used for bile acid analysis, and it can be operated in either positive or negative ion mode. nih.govchromatographyonline.com

Negative ion mode ESI is generally preferred for bile acid analysis as it often provides better sensitivity and results in the formation of deprotonated molecules [M-H]⁻. nih.govnih.gov For conjugated bile acids, characteristic fragment ions from the taurine (B1682933) (m/z 80) and glycine (B1666218) (m/z 74) moieties are often monitored in MRM mode. thermofisher.comsci-hub.se For unconjugated bile acids, which may not fragment efficiently, monitoring the precursor ion as the product ion (pseudo-MRM) is a common strategy. thermofisher.comnih.gov

The optimization of source parameters, such as capillary voltage, source temperature, desolvation temperature, and gas flow rates, is crucial for maximizing the signal response for each analyte. nih.govchromatographyonline.com Design of Experiments (DoE) can be a systematic approach to optimize these parameters. chromatographyonline.com For instance, one study optimized the ESI source for selected metabolites in human urine by evaluating capillary voltage, nebulizer pressure, and gas flow rate and temperature. chromatographyonline.com

Table 2: Common Ion Transitions for Bile Acid Analysis in Negative ESI Mode

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Chenodeoxycholic Acid (CDCA) 391.3 391.3 medpace.com
Glycochenodeoxycholic Acid (GCDCA) 448.3 74 medpace.com
Taurochenodeoxycholic Acid (TCDCA) 498.3 79.9 medpace.com

| This compound (CDCA-d4) | 395.28 | 395.28 | nih.gov |

This table provides examples of ion transitions and is not exhaustive.

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate quantification of this compound and its endogenous counterpart requires efficient extraction from complex biological matrices. The choice of protocol depends on the specific sample type.

Methodologies for Blood and Serum Sample Processing

For blood and serum samples, the most common initial step is protein precipitation to remove larger molecules that can interfere with analysis. thermofisher.com This is typically achieved by adding a cold organic solvent, such as methanol or acetonitrile, to the sample. sciex.comfrontiersin.org For instance, a simple and effective method involves adding a four-fold volume of methanol to a plasma sample, vortexing to mix, and then centrifuging at high speed to pellet the precipitated proteins. sciex.com The resulting supernatant, which contains the bile acids, is then collected for analysis. sciex.com

For a more thorough cleanup, solid-phase extraction (SPE) may be performed after protein precipitation. uzh.chfrontiersin.org This involves passing the sample through a cartridge, often a C18 stationary phase, which retains the bile acids while allowing more polar impurities to be washed away. uzh.ch The retained bile acids are then eluted with an organic solvent.

Protocols for Fecal and Urine Sample Preparation

Fecal samples present a particularly complex matrix. A common protocol for fecal bile acid extraction involves starting with a weighed amount of wet fecal material. frontiersin.orgecu.edu.au An ice-cold solvent, typically methanol containing the internal standards (including CDCA-d4), is added to the sample. frontiersin.orgecu.edu.au The mixture is then vigorously shaken or homogenized, followed by centrifugation to separate the solid debris. frontiersin.orgnih.gov The resulting supernatant is diluted, often with an aqueous solution containing formic acid, before being injected into the LC-MS/MS system. ecu.edu.au Using wet feces is often preferred over lyophilized (freeze-dried) samples, as drying can lead to lower recovery for some bile acid species. nih.govnih.gov

For urine samples, a common procedure involves dilution followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances like salts. frontiersin.orgresearchgate.net

Techniques for Tissue Homogenization and Extraction

Extracting bile acids from tissue, such as the liver, requires rigorous homogenization. The process often begins by pulverizing a piece of frozen tissue, sometimes using a mortar and pestle with liquid nitrogen to keep the tissue from thawing. metabolomicsworkbench.org A precise amount (e.g., 50-55 mg) of the pulverized, frozen tissue is then placed into a homogenization tube. metabolomicsworkbench.org

An extraction solvent, such as isopropanol or a methanol/acetonitrile mixture, is added along with silica (B1680970) or glass beads. acs.orgmetabolomicsworkbench.org The sample is then subjected to several cycles of high-speed homogenization in a specialized instrument like a bead beater. metabolomicsworkbench.org Between cycles, the samples are typically placed on ice to prevent degradation. metabolomicsworkbench.org Following homogenization, the mixture is centrifuged at high speed and low temperature. The supernatant containing the extracted bile acids is carefully collected, evaporated to dryness, and then reconstituted in a solvent suitable for LC-MS/MS analysis. metabolomicsworkbench.org

Derivatization Strategies for Enhanced Chromatographic Separation and Ionization

One common approach involves targeting the carboxylic acid group of the bile acid molecule. For instance, derivatization with reagents like p-dimethylaminophenacyl bromide (DmPABr) can be employed to improve the detection of carboxyl compounds in complex mixtures. nih.gov This type of derivatization introduces a charged or easily ionizable moiety, which is particularly beneficial for enhancing the response in electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net The process typically involves a reaction under specific conditions, such as temperature and the presence of a catalyst like triethylamine (B128534) (TEA), to ensure efficient derivatization. nih.gov

Another strategy, known as "charge switching," utilizes derivatization to introduce a permanently charged group, which can significantly improve ionization efficiency and chromatographic behavior. researchgate.net For example, reagents containing a pyridinium (B92312) group can be used to derivatize carboxylic acids, leading to improved performance in positive ion mode LC-MS. researchgate.net Isotope-coded derivatization reagents, such as deuterated 3-carbinol-1-methyl-d3-pyridinium iodide, can also be used. This technique not only enhances sensitivity but also facilitates identification and quantification by creating characteristic isotopic patterns. researchgate.net

The choice of derivatization strategy depends on the specific analytical goals and the complexity of the sample matrix. For comprehensive profiling of carboxyl-containing compounds, including bile acids, a derivatization method that improves chromatographic retention and provides characteristic fragment ions for identification is highly valuable. nih.govsemanticscholar.org Optimization of the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, is crucial for achieving reproducible and accurate quantification. nih.gov

Rigorous Method Validation and Performance Characterization

The validation of analytical methods for this compound is a critical process to ensure the reliability and accuracy of quantitative data. This involves a comprehensive assessment of several key performance characteristics.

Establishment of Linearity and Calibration Curve Robustness

A fundamental aspect of method validation is establishing linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. For CDCA-d4 and other bile acids, calibration curves are typically constructed using a series of standards at different concentrations. nih.govthermofisher.commedpace.com The robustness of the calibration curve is evaluated by its correlation coefficient (r²), which should ideally be close to 1, indicating a strong linear relationship. thermofisher.commedpace.com For instance, studies have reported achieving excellent linearity with r² values greater than 0.995 for a concentration range of 1 nM to 1000 nM. thermofisher.com Similarly, other methods have demonstrated linearity from 10.0 to 2500 ng/mL with correlation coefficients (r²) of ≥0.9939. medpace.com The use of a weighting factor, such as 1/x, is a common practice to ensure accuracy across the entire calibration range, especially at lower concentrations. nih.gov

Assessment of Analytical Precision, Accuracy, and Reproducibility

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%). Accuracy, on the other hand, refers to the closeness of the mean of a set of results to the true value. Both intra-day (within a single day) and inter-day (over several days) precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.govuzh.ch

For CDCA-d4 and related bile acid analyses, acceptable precision is generally considered to be a CV of less than 10-15%. nih.govthermofisher.comuzh.ch Accuracy is typically expected to be within 85-115% of the nominal concentration. nih.govuzh.ch For example, one validated method reported intra- and inter-assay CVs of less than 10% and accuracies between 85% and 115%. nih.gov Another study demonstrated intra-day and inter-day variations of less than 12% and accuracy between 84% and 102% for all analytes. uzh.ch Reproducibility is demonstrated by consistent performance across different analytical runs and by different analysts.

Determination of Lower Limits of Detection (LLOD) and Quantification (LLOQ)

The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. thermofisher.com The LLOQ is a critical parameter for assays measuring low endogenous levels of bile acids.

The LLOQ is often established as the lowest point on the calibration curve that meets predefined criteria for precision (e.g., CV < 20%) and accuracy (e.g., within 20% of the nominal value). nih.gov In various studies, the LLOQ for bile acids, including CDCA, has been reported in the range of 0.1 to 0.5 nM thermofisher.com or at 5 ng/mL. nih.gov Some methods have achieved even lower LLOQs, ranging from 2-50 nmol/l for a suite of bile acids. uzh.ch The determination of these limits is crucial for the reliable measurement of bile acids in biological samples where concentrations can be very low. uzh.ch

Evaluation of Analyte and Internal Standard Stability in Matrix

The stability of this compound and its corresponding non-labeled analyte in the biological matrix (e.g., serum, plasma, feces) is a critical factor for ensuring accurate quantification. Stability studies are conducted to evaluate the integrity of the analyte under various storage and handling conditions. nih.govmedpace.comecu.edu.au This includes assessing stability at room temperature, refrigerated conditions (4°C), and frozen conditions (-20°C or -80°C) over different time periods. nih.govmedpace.comecu.edu.au Freeze-thaw stability is also evaluated to determine if repeated freezing and thawing cycles affect the analyte concentration. medpace.com

For example, one study demonstrated that various bile acid species were stable for up to 15 days at room temperature, 4°C, and -20°C. nih.gov Another study confirmed the stability of bile acids in human serum after storage at approximately -20°C and -70°C for 49 days and through four freeze-thaw cycles. medpace.com The stability of the internal standard is equally important, as it is used to correct for variations in sample preparation and instrument response.

Strategies for Mitigation of Isobaric Interferences

Isobaric interferences, which arise from compounds having the same nominal mass as the analyte of interest, can pose a significant challenge in mass spectrometry-based quantification. nih.govsciex.com In the analysis of bile acids, several species are isobaric, meaning they have the same mass-to-charge ratio (m/z) but different structures. nih.gov

The primary strategy to mitigate isobaric interferences is through effective chromatographic separation. nih.govsciex.com By using an appropriate liquid chromatography (LC) column and mobile phase gradient, isobaric compounds can be separated based on their different retention times, allowing for their individual detection and quantification by the mass spectrometer. For instance, a well-optimized LC method can separate isobaric compounds like GUDCA, GCDCA, and GDCA. nih.gov

High-resolution mass spectrometry (HRMS) offers another powerful tool for mitigating interferences. sciex.com HRMS instruments can differentiate between ions with very small mass differences, effectively separating the analyte signal from that of many isobaric interferences. sciex.com Additionally, in tandem mass spectrometry (MS/MS), the selection of specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) enhances specificity and reduces the impact of interferences. medpace.com In some cases, mathematical correction equations can be applied to account for known isobaric overlaps, provided a non-interfered isotope of the interfering element is also measured. spectroscopyonline.com

Chenodeoxycholic Acid D4 As an Internal Standard in Quantitative Bile Acid Analysis

Accurate Quantification of Endogenous Chenodeoxycholic Acid Concentrations

Chenodeoxycholic Acid-d4 is specifically intended for use as an internal standard for the quantification of its endogenous, non-labeled counterpart, chenodeoxycholic acid (CDCA), by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.combertin-bioreagent.com In quantitative analysis, an ideal internal standard should share physicochemical properties with the analyte of interest to behave similarly during sample preparation and analysis. sci-hub.se Being structurally identical to CDCA except for the presence of four deuterium (B1214612) atoms, CDCA-d4 co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. medchemexpress.comcaymanchem.com

This near-identical behavior allows it to effectively correct for variations that can occur at multiple stages of the analytical workflow, including sample extraction, derivatization, and injection volume, as well as signal suppression or enhancement from the sample matrix (matrix effects). sci-hub.se By adding a known amount of CDCA-d4 to each sample at the beginning of the preparation process, the ratio of the MS signal of the endogenous CDCA to the signal of CDCA-d4 is used for quantification. This ratiometric approach ensures that any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally, thus canceling out the error and leading to highly accurate and precise concentration measurements. sci-hub.se The robustness of this method is reflected in its ability to achieve high accuracy (typically 85-115%) and low coefficients of variation (<10%) in validated assays. nih.gov

Table 1: Example of MRM Transitions for CDCA and CDCA-d4 in LC-MS/MS Analysis This table is illustrative and specific mass transitions may vary by instrument and method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Chenodeoxycholic Acid (CDCA)391.3391.3Analyte
This compound (CDCA-d4) 395.3 395.3 Internal Standard

Source: Adapted from data found in multiple quantitative bile acid analysis studies. nih.govmedpace.comsciex.com

Measurement of Conjugated Chenodeoxycholic Acid Species (e.g., Glycochenodeoxycholic Acid, Taurochenodeoxycholic Acid)

While CDCA-d4 is the direct internal standard for unconjugated CDCA, the quantitative analysis of bile acids often requires the measurement of a full profile, including glycine (B1666218) and taurine (B1682933) conjugates. uzh.chrsc.org These conjugated forms, such as glycochenodeoxycholic acid (GCDCA) and taurochenodeoxycholic acid (TCDCA), are significant components of the total bile acid pool. rsc.org

For the most accurate quantification, the ideal internal standard for each conjugated bile acid is its own stable isotope-labeled analog (e.g., GCDCA-d4 for GCDCA). caymanchem.comresearchgate.net However, comprehensive analytical methods frequently employ a mixture of several deuterated bile acid standards to cover the range of analytes. mdpi.commedpace.comuzh.ch In these panels, CDCA-d4 may be used alongside other labeled standards like GCA-d4, TCA-d4, and DCA-d4 to quantify a large number of bile acids simultaneously. mdpi.commedpace.com

When a specific labeled conjugate is not available or economically feasible, a structurally related internal standard like CDCA-d4 might be used to approximate the behavior of other unconjugated bile acids. However, for conjugated species like GCDCA and TCDCA, using their respective deuterated forms (e.g., GCDCA-d4) is preferred to account for differences in extraction efficiency and chromatographic retention time compared to their unconjugated precursor. sci-hub.seresearchgate.net Research studies developing robust methods for bile acid profiling often use a suite of deuterated standards to ensure the highest accuracy for each class of bile acid measured. mdpi.commedpace.com

Integration into Comprehensive Bile Acid Profiling Panels

The role of CDCA-d4 extends beyond the measurement of a single analyte, integrating into broader metabolomics workflows designed to capture a comprehensive snapshot of the bile acid pool.

Targeted metabolomics focuses on the precise and accurate quantification of a predefined list of metabolites. In the context of bile acids, this involves measuring a panel of the most abundant and biologically relevant species. nih.govnih.gov CDCA-d4 is a fundamental component of commercially available and laboratory-developed kits for targeted bile acid analysis. mdpi.com These methods rely on multiple reaction monitoring (MRM) in LC-MS/MS, where each bile acid and its corresponding internal standard are identified and quantified based on specific precursor-to-product ion transitions. medpace.com

The use of a suite of deuterated internal standards, including CDCA-d4, is essential for these targeted panels, enabling the simultaneous and reliable quantification of 15 or more individual bile acids in complex biological samples like serum, plasma, and tissue. nih.govmedpace.com This approach has been successfully applied to establish reference ranges for bile acids in healthy populations and to study their alterations in various diseases. nih.gov

Table 2: Example of a Deuterated Internal Standard Mix for Targeted Bile Acid Profiling

Internal StandardCorresponding Analyte Class
Cholic Acid-d4 (CA-d4)Cholic Acid and conjugates
This compound (CDCA-d4) Chenodeoxycholic Acid and related forms
Deoxycholic Acid-d4 (DCA-d4)Deoxycholic Acid and conjugates
Lithocholic Acid-d4 (LCA-d4)Lithocholic Acid and conjugates
Ursodeoxycholic Acid-d4 (UDCA-d4)Ursodeoxycholic Acid and conjugates
Glycothis compound (GCDCA-d4)Glycine-conjugated bile acids
Taurocholic Acid-d4 (TCA-d4)Taurine-conjugated bile acids

Source: Compiled from various targeted metabolomics studies. mdpi.commedpace.comuzh.ch

In contrast to targeted analysis, untargeted metabolomics aims to detect and measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic pathways. rsc.org While this approach does not typically achieve absolute quantification for all detected features, internal standards like CDCA-d4 play a critical quality control role.

In untargeted workflows, a mixture of internal standards representing different chemical classes is added to samples to monitor and correct for analytical variability throughout a large-scale study. rsc.org CDCA-d4 helps to assess the stability of the analytical platform over time, check for consistency in sample preparation, and perform data normalization. By monitoring the signal intensity of the internal standards across all samples, researchers can identify and correct for batch effects or signal drift, which is crucial for the valid statistical analysis and interpretation of complex metabolomics data. rsc.org This ensures that observed differences between study groups are due to biological variation rather than analytical artifacts, thereby facilitating the discovery of novel or unexpected changes in bile acid metabolism. rsc.orguqam.ca

Chenodeoxycholic Acid D4 As a Stable Isotope Tracer in Metabolic and Pharmacokinetic Research

Investigation of Bile Acid Enterohepatic Circulation Dynamics

The enterohepatic circulation is a crucial process involving the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. nih.govknaw.nl CDCA-d4 is instrumental in studying the efficiency and kinetics of this circulatory system.

Tracing Bile Acid Flux and Pool Size in Physiological Studies

By administering a known amount of CDCA-d4, researchers can track its movement through the enterohepatic circulation. This allows for the calculation of key parameters such as the total bile acid pool size and the rate at which bile acids cycle between the liver and the intestine (flux). For instance, studies have utilized CDCA-d4 to measure the flux of bile acids across the portal vein, which drains blood from the intestines to the liver, providing a direct measure of intestinal bile acid release and subsequent hepatic uptake. knaw.nluva.nl These measurements are critical for understanding how the body maintains its bile acid homeostasis under normal physiological conditions.

Elucidation of Bile Acid Absorption Kinetics in Health and Disease States

The efficiency of bile acid reabsorption in the intestine can be altered in various disease states. CDCA-d4 serves as a powerful tool to investigate these changes. Following administration, the rate of appearance of CDCA-d4 in the bloodstream provides a direct measure of its absorption kinetics. nih.gov This approach has been used to study how conditions like liver cirrhosis or intestinal diseases affect the ability of the gut to reabsorb bile acids. nih.gov By comparing the absorption profiles of CDCA-d4 in healthy individuals versus those with disease, researchers can gain insights into the pathophysiology of these conditions and identify potential targets for therapeutic intervention.

Elucidation of Bile Acid Metabolism and Biosynthesis Pathways

CDCA-d4 is not only a tracer for the physical movement of bile acids but also for their biochemical transformations within the body.

Tracing Cholesterol Catabolism and Primary Bile Acid Synthesis Rates

The synthesis of primary bile acids, including CDCA, is a major pathway for cholesterol elimination from the body. nih.govfrontiersin.org By measuring the rate at which the body's pool of endogenous CDCA is diluted by exogenously administered CDCA-d4, researchers can calculate the de novo synthesis rate of primary bile acids. This provides a dynamic measure of cholesterol catabolism in the liver. Such studies are vital for understanding the regulation of cholesterol homeostasis and how it is affected by diet, drugs, and genetic factors. frontiersin.org

Pharmacokinetic Characterization of Bile Acid Disposition

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a compound. CDCA-d4 is used as an internal standard in pharmacokinetic studies to accurately quantify the concentrations of endogenous bile acids in biological samples like plasma and feces. nih.govnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis using mass spectrometry, as it corrects for variations in sample preparation and instrument response. nih.gov This allows for the precise determination of pharmacokinetic parameters such as clearance, volume of distribution, and half-life of bile acids. nih.govsci-hub.se Such data is essential for understanding the disposition of bile acids and how it may be altered by liver disease or drug interactions. nih.govresearchgate.net

Impact of Deuteration on Pharmacokinetic Parameters of Bile Acids

The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can influence the pharmacokinetic profile of a drug or endogenous compound. nih.gov This is primarily due to the kinetic isotope effect, where the heavier deuterium atom can lead to a stronger chemical bond (C-D vs. C-H), potentially slowing down metabolic reactions that involve the cleavage of this bond. juniperpublishers.com

Deuteration has been shown to alter the clearance and metabolic pathways of various pharmaceuticals, sometimes leading to a longer half-life and reduced formation of certain metabolites. nih.govjuniperpublishers.com While specific, comprehensive studies detailing the precise impact of deuteration on all pharmacokinetic parameters of CDCA-d4 are not extensively available in the public domain, the principle of the kinetic isotope effect suggests that its metabolism by gut bacteria and hepatic enzymes could be modestly altered compared to unlabeled CDCA. This potential for altered metabolism underscores the importance of careful validation when using CDCA-d4 as a tracer to ensure that its pharmacokinetic behavior accurately reflects that of the endogenous compound.

Research has demonstrated that deuterated compounds can sometimes offer advantages over their non-deuterated counterparts by altering clearance and redirecting metabolic pathways, which can in some cases reduce toxicities. nih.gov The primary application of CDCA-d4, however, remains as an internal standard for the accurate quantification of endogenous CDCA levels in biological samples using mass spectrometry. caymanchem.com

Evaluation of Bile Acid Clearance and Distribution Patterns

Stable isotope-labeled tracers like CDCA-d4 are invaluable tools for studying the enterohepatic circulation of bile acids. Following oral administration, the labeled bile acid mixes with the endogenous bile acid pool, allowing for the determination of key pharmacokinetic parameters.

A study involving patients with Crohn's disease utilized a deuterated form of chenodeoxycholic acid to investigate bile acid absorption kinetics. nih.gov The results of this study are summarized in the table below.

ParameterCrohn's Disease PatientsNormal Subjects
Biological half-life of chenodeoxycholic-11, 12-d2 acidSignificantly reduced-
Pool size of chenodeoxycholic acidSignificantly reduced-
Total bile acid pool sizeSignificantly reduced-
Relative concentration of ursodeoxycholic acidMarked increase (not statistically significant)-
Relative concentration of deoxycholic acidConcomitant decrease (not statistically significant)-
Data from a study on bile acid absorption kinetics in Crohn's disease. nih.gov

This study confirmed impairments in the enterohepatic circulation of bile acids in patients with Crohn's disease. nih.gov The use of the stable isotope tracer allowed for a clear differentiation between the administered and endogenous bile acids, providing precise measurements of clearance and pool size.

The general pharmacokinetics of chenodeoxycholic acid involve efficient intestinal absorption, high hepatic extraction, conjugation with glycine (B1666218) and taurine (B1682933), secretion into bile, and subsequent enterohepatic recirculation. nih.gov The primary elimination route is through the feces after bacterial metabolism. nih.gov The clearance of therapeutic bile acids is generally low due to this efficient recirculation. nih.gov

Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models Incorporating Tracer Data

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the physiological processes that govern the ADME of compounds within the body. nih.gov These models are built on a foundation of physiological parameters like organ volumes and blood flow rates, and can incorporate compound-specific information to simulate its behavior. nih.gov

Tracer data obtained from studies using stable isotopes like CDCA-d4 are crucial for the development and validation of PBPK models for bile acids. This data provides real-world measurements of bile acid disposition that can be used to refine and verify the model's predictions. For instance, a PBPK model for bile acids would include compartments representing the liver, gallbladder, intestine, and portal and systemic circulation, with transfer coefficients describing the movement of bile acids between these compartments. researchgate.net

The development of a PBPK model for bile acids involves several key steps:

Model Structure: Defining the physiological compartments and the pathways of bile acid synthesis, transport, metabolism, and excretion. nih.gov

Parameterization: Incorporating known physiological parameters and in vitro data on transporter kinetics and enzyme activity. researchgate.net

Tracer Data Integration: Using plasma and/or tissue concentration-time data from studies with labeled bile acids like CDCA-d4 to optimize and validate the model. sci-hub.senih.gov

Simulation and Prediction: Once validated, the model can be used to predict bile acid concentrations in various tissues and under different physiological or pathological conditions. nih.govnih.gov

A study on cultured bear bile powder, which contains CDCA, utilized a UPLC-MS/MS method with CDCA-d4 as a surrogate analyte to determine the pharmacokinetic parameters in rats. sci-hub.senih.gov The validation of this analytical method demonstrated good linearity, precision, accuracy, and stability, highlighting the reliability of using deuterated standards in pharmacokinetic studies. sci-hub.senih.gov The data generated from such studies is essential for building and validating robust PBPK models.

PBPK models have been developed to simulate the metabolism and enterohepatic circulation of cholic acid and have been adapted for chenodeoxycholic acid. researchgate.net These models can be used to understand how factors like drug administration or disease states might alter bile acid homeostasis. nih.govmdpi.com

Research Applications Facilitated by Chenodeoxycholic Acid D4 in Biomedical Sciences

Investigations in Liver and Biliary System Physiology and Pathophysiology

Chenodeoxycholic Acid-d4 (CDCA-d4), a deuterated stable isotope of the primary bile acid chenodeoxycholic acid (CDCA), serves as a critical tool in biomedical research, particularly in elucidating the complex mechanisms of liver and biliary system function and disease. avantiresearch.com Its use as an internal standard in mass spectrometry-based analyses allows for precise quantification of endogenous bile acid pools, providing invaluable insights into their dynamic changes in various pathological states. nih.govcaymanchem.com

Studies on Bile Acid Homeostasis in Cholestatic Liver Diseases

Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids within the liver, a major driver of liver injury. nih.govamegroups.org CDCA-d4 is instrumental in tracer studies designed to investigate the intricate pathways of bile acid synthesis, transport, and metabolism, which are often dysregulated in these conditions. rug.nl By tracing the fate of administered CDCA-d4, researchers can gain a deeper understanding of how bile acid homeostasis is disrupted in diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). amegroups.org

In preclinical models, such as "humanized" mouse models with altered bile acid pools, CDCA-d4 has been used to study the in vivo conversion of CDCA into other bile acid species. rug.nl These studies help to delineate the roles of specific enzymes, like CYP2C70 in mice, in determining the composition of the bile acid pool and its subsequent effects on liver health. rug.nleuropa.eu For instance, research has shown that in the absence of CYP2C70, there is an increased conversion of CDCA to species that result in a more hydrophobic and potentially more toxic bile acid profile, mimicking aspects of human cholestasis. rug.nl

Furthermore, the use of CDCA-d4 in conjunction with other stable isotope-labeled bile acids allows for the comprehensive profiling of individual bile acids in serum and tissue samples from patients with cholestatic liver disease. nih.govplos.org This detailed analysis can reveal specific "bile acid signatures" associated with different liver impairments, potentially leading to improved diagnostic and prognostic biomarkers. nih.govplos.org

Research into Mechanisms of Liver Injury and Hepatotoxicity

The accumulation of hydrophobic bile acids, such as CDCA, is a key factor in the pathogenesis of liver injury. frontiersin.org CDCA-d4 is employed in studies aimed at unraveling the molecular mechanisms by which these bile acids exert their toxic effects. avantiresearch.com As an internal standard, it ensures the accurate measurement of changes in endogenous CDCA levels in response to various hepatotoxic insults, including drug-induced liver injury (DILI). nih.govmdpi.com

Research has demonstrated that high concentrations of CDCA can induce hepatocyte apoptosis and inflammation. frontiersin.org Studies utilizing CDCA-d4 help to quantify the extent of bile acid accumulation and correlate it with markers of liver damage, such as elevated serum aminotransferase levels. nih.gov For example, in studies of DILI caused by tyrosine kinase inhibitors, CDCA-d4 was used as an internal standard to measure the accumulation of bile acids in hepatocytes, helping to elucidate the role of bile salt export pump (BSEP) inhibition in the observed toxicity. nih.gov

Moreover, CDCA is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. avantiresearch.com By using CDCA-d4 to trace the metabolic fate of CDCA, researchers can investigate how alterations in FXR signaling contribute to liver injury and explore the therapeutic potential of FXR agonists in cholestatic conditions. frontiersin.org

Research in Gastrointestinal System Function and Dysregulation

The applications of this compound extend to the study of gastrointestinal physiology, where it aids in understanding lipid digestion and the complex interplay between bile acids and the gut microbiota.

Characterization of Intestinal Lipid Absorption Mechanisms

Bile acids are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins. cocukmetabolizma.com CDCA, along with other primary bile acids, forms micelles that facilitate the transport of lipids across the intestinal epithelium. avantiresearch.com While direct studies using CDCA-d4 specifically for intestinal lipid absorption are not extensively detailed in the provided results, its role as a stable isotope of a key primary bile acid makes it a valuable tool for such investigations. By tracing the movement and transformation of CDCA-d4 through the gastrointestinal tract, researchers can quantify its contribution to micelle formation and lipid uptake.

Studies on the Interplay Between Gut Microbiota and Bile Acid Metabolism

The gut microbiota plays a crucial role in transforming primary bile acids, like CDCA, into secondary bile acids. nih.gov This biotransformation significantly alters the signaling properties and toxicity of the bile acid pool. avantiresearch.com CDCA-d4 can be used in tracer studies to track the conversion of CDCA to its secondary bile acid derivatives by gut bacteria. This allows researchers to investigate how changes in the gut microbiome composition, due to factors like diet or disease, impact bile acid metabolism and, consequently, host physiology. For instance, studies can explore how specific bacterial species contribute to the production of secondary bile acids and how this influences signaling pathways in the host.

Exploration of Bile Acid Dysregulation in Inflammatory Bowel Disease

Inflammatory bowel disease (IBD) is associated with alterations in both the gut microbiota and bile acid metabolism. The anti-inflammatory and metabolic signaling roles of bile acids are of significant interest in understanding the pathophysiology of IBD. avantiresearch.com The use of CDCA-d4 as an internal standard in metabolomic studies allows for the precise quantification of changes in bile acid profiles in patients with IBD. avantiresearch.com By comparing the bile acid signatures of healthy individuals with those of IBD patients, researchers can identify specific alterations in bile acid metabolism that may contribute to the chronic inflammation characteristic of the disease. These findings could pave the way for novel therapeutic strategies targeting bile acid signaling pathways to ameliorate intestinal inflammation.

Contributions to Metabolic and Endocrine Research

The use of CDCA-d4 as an internal standard has been instrumental in elucidating the complex roles of bile acids in metabolic regulation.

Stable isotope-labeled bile acids like CDCA-d4 are crucial for tracing the intricate pathways of lipid metabolism. avantiresearch.com Research employing these tools helps to profile and quantify bile acids, offering insights into host-gut microbial interactions that influence human health and disease. isotope.com Studies have shown that bile acids are key signaling molecules in regulating the metabolism of triglycerides and cholesterol. nih.gov For instance, research in weaned piglets utilized CDCA-d4 as an internal standard to investigate how different dietary fibers impact lipid metabolism and bile acid profiles. nih.gov

CDCA-d4 is essential for studying the synthesis, transport, and metabolism of bile acids, which are central to maintaining cholesterol balance in the body. e-dmj.orgisotope.com The primary bile acids, CDCA and cholic acid, are synthesized from cholesterol in the liver. e-dmj.org Low doses of CDCA have been shown to reduce the lithogenicity of bile by selectively decreasing the hepatic secretion of cholesterol. nih.gov This effect is critical in understanding and potentially preventing cholesterol gallstones. nih.gov By using deuterated tracers, researchers can follow the conversion of cholesterol into bile acids and assess the effectiveness of therapeutic interventions aimed at modulating these pathways. nih.goveuropa.eu

Metabolic syndrome encompasses a cluster of conditions including hypertension, hyperglycemia, hypertriglyceridemia, insulin (B600854) resistance, and obesity. e-dmj.org Bile acids have emerged as significant regulators of whole-body metabolism. oup.com Studies have demonstrated that the proportion of CDCA in the total bile acid pool is often elevated in individuals with obesity and type 2 diabetes. nih.govoup.com In comparative studies on obese patients, both CDCA and ursodeoxycholic acid were found to decrease cholesterol output and the cholesterol saturation index in bile, with ursodeoxycholic acid showing greater efficacy during weight maintenance. nih.gov The use of CDCA-d4 in such studies allows for precise measurement of changes in endogenous CDCA levels in response to various factors, including diet and therapeutic interventions.

Table 1: Impact of CDCA and Ursodeoxycholic Acid on Biliary Lipids in Obese Patients

TreatmentBiliary Cholesterol OutputCholesterol Saturation Index
Chenodeoxycholic Acid (CDCA)DecreasedDecreased
Ursodeoxycholic Acid (UDCA)Significantly DecreasedSignificantly Decreased

This table is based on findings from a comparative study in obese patients. nih.gov

Bile acids act as signaling molecules that can influence glucose homeostasis. plymouth.ac.uk They activate specific receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), which play roles in glucose and lipid metabolism. oup.comfrontiersin.org Research has shown that in patients with type 2 diabetes, CDCA can increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that can amplify glucose-stimulated insulin secretion. nih.gov The percentage of CDCA has been found to be positively correlated with markers of diabetes such as glycated hemoglobin. nih.govoup.com CDCA-d4 is used in these studies as an internal standard to accurately quantify the dynamic changes in CDCA concentrations. mdpi.comoup.com

Applications in Emerging Research Areas

The utility of CDCA-d4 extends beyond metabolic research into the investigation of neurological disorders.

Recent studies have highlighted the potential role of bile acid signaling in the central nervous system and its connection to neurodegenerative diseases. mdpi.com Alterations in bile acid metabolism have been observed in conditions like Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov

In the context of Parkinson's disease, research has shown that lower plasma levels of CDCA, along with cholic acid and ursodeoxycholic acid, are significantly associated with mild cognitive impairment in patients. frontiersin.orgresearchgate.net One study found that CDCA may have neuroprotective effects by modulating levels of α-synuclein and brain-derived neurotrophic factor (BDNF) in a mouse model of Parkinson's disease. nih.gov

Similarly, in Alzheimer's disease research, changes in bile acid profiles, including those of primary bile acids like CDCA, are being investigated as potential biomarkers. frontiersin.org The ability of some bile acids to cross the blood-brain barrier underscores their potential direct role in brain function and pathology. frontiersin.org The precise quantification of these bile acids, facilitated by internal standards like CDCA-d4, is critical for understanding their role in the pathogenesis of these complex neurological conditions.

Table 2: Bile Acid Level Changes in Parkinson's Disease with Mild Cognitive Impairment (PD-MCI)

Bile AcidAssociation with PD-MCISignificance (p-value)
Chenodeoxycholic Acid (CDCA)Lower Levels< 0.01
Cholic Acid (CA)Lower Levels< 0.01
Ursodeoxycholic Acid (UDCA)Lower Levels< 0.01

This table summarizes findings from a study comparing bile acid profiles in patients with PD-MCI and those with normal cognition. frontiersin.orgresearchgate.net

Investigations into Bile Acid Profiles in Cancer Research (e.g., Cholangiocarcinoma)

The study of bile acid metabolism has emerged as a significant area in cancer research, particularly for malignancies of the gastrointestinal tract like cholangiocarcinoma (CCA), a cancer of the bile ducts. waocp.org Altered bile acid profiles are considered potential causative agents and diagnostic biomarkers for CCA. researchgate.net Research facilitated by precise quantification methods, which use internal standards like this compound, has revealed distinct changes in the bile acid composition in CCA patients. mdpi.comnih.gov

Studies comparing bile acid profiles have found that the total concentration of bile acids is markedly higher in patients with CCA than in control groups with benign biliary diseases (BBD). mdpi.comnih.gov Specifically, there is a notable shift in the composition, with an increase in the proportion of primary conjugated bile acids. nih.govresearchgate.net For instance, levels of glycochenodeoxycholic acid (GCDCA), taurochenodeoxycholic acid (TCDCA), glycocholic acid (GCA), and taurocholic acid (TCA) are significantly elevated in the plasma of CCA patients. nih.gov Conversely, levels of the secondary bile acid deoxycholic acid (DCA) have been observed to be higher in patients with BBD compared to those with CCA. nih.gov

These detailed profiling studies, which rely on techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are essential for identifying potential biomarkers. mdpi.comd-nb.info A diagnostic panel consisting of chenodeoxycholic acid (CDCA) and TCDCA has shown high accuracy in distinguishing CCA patients from those with BBD and healthy controls, demonstrating superior performance to some clinically used biomarkers. researchgate.net The ability to accurately measure these specific changes in bile acid concentrations is crucial for developing new diagnostic strategies for this aggressive cancer. d-nb.infospandidos-publications.com

Table 1: Changes in Plasma Bile Acid Concentrations in Cholangiocarcinoma (CCA) vs. Benign Biliary Disease (BBD)

Bile Acid SpeciesChange in CCA Patients (vs. BBD)TypeSignificance
Total Bile Acids Markedly IncreasedOverall Poolp < 0.0001 nih.gov
Taurochenodeoxycholic acid (TCDCA) Significantly IncreasedPrimary, Conjugatedp < 0.0001 nih.gov
Glycochenodeoxycholic acid (GCDCA) Significantly IncreasedPrimary, Conjugatedp < 0.0001 nih.gov
Glycocholic acid (GCA) Significantly IncreasedPrimary, Conjugatedp < 0.0001 nih.gov
Taurocholic acid (TCA) Significantly IncreasedPrimary, Conjugatedp < 0.0001 nih.gov
Deoxycholic acid (DCA) DecreasedSecondary, Unconjugatedp = 0.0011 nih.gov

Studies on Host-Microbiome-Metabolite Interactions in Reproductive Health (e.g., Pregnancy Complications)

The intricate relationship between the host, the gut microbiome, and metabolites like bile acids plays a critical role in systemic health, including during pregnancy. Disruptions in this axis are implicated in complications such as intrahepatic cholestasis of pregnancy (ICP), a liver disorder characterized by elevated serum bile acids. nih.govfrontiersin.org Quantitative metabolomics, using standards such as this compound, allows for precise measurement of bile acid fluctuations, providing insights into the disease's etiology. researchgate.net

Research has shown significant differences in the gut microbiome composition between healthy pregnant women and those with ICP. nih.govnih.gov Specifically, patients with severe ICP have been found to have a higher abundance of Bacteroides fragilis. news-medical.net This bacterium can modulate host bile acid metabolism, in part through its bile salt hydrolase (BSH) activity, which deconjugates primary bile acids. nih.govclinicaltrials.gov This alteration contributes to the inhibition of the farnesoid X receptor (FXR) signaling pathway, a key regulator of bile acid synthesis. nih.govnews-medical.net The resulting FXR inhibition leads to excessive bile acid production and impaired hepatic excretion, promoting the cholestasis seen in ICP. nih.gov

Furthermore, studies have demonstrated that chenodeoxycholic acid itself can modulate the gut microbiota-host metabolite interactions to improve reproductive outcomes. Administration of CDCA in animal models has been shown to improve embryo implantation by reducing inflammation and oxidative stress. mdpi.comnih.gov This effect is associated with significant alterations in the fecal metabolome, particularly an increase in secondary bile acids derived from microbial metabolism. mdpi.com These findings highlight the gut microbiota-bile acid axis as a potential therapeutic target for managing pregnancy complications. nih.gov

Table 2: Host-Microbiome-Metabolite Interactions in Intrahepatic Cholestasis of Pregnancy (ICP)

FindingObservation in ICP PatientsAssociated MechanismReference
Gut Microbiome Significantly altered profile compared to healthy pregnancy.Dysbiosis affects host metabolism. nih.govresearchgate.net
Key Bacterium Increased abundance of Bacteroides fragilis in severe ICP.B. fragilis has high bile salt hydrolase (BSH) activity. news-medical.net
Bile Acid Metabolism Altered bile acid pool with increased total serum bile acids.BSH activity deconjugates bile acids, altering signaling. frontiersin.orgnih.gov
Signaling Pathway Inhibition of intestinal and hepatic Farnesoid X Receptor (FXR) signaling.Altered bile acid pool reduces FXR activation. nih.govnews-medical.net
Pathophysiology Excessive bile acid synthesis and reduced hepatic excretion.FXR inhibition disrupts negative feedback on bile acid production. nih.gov

Characterization of Cellular Signaling Pathways Modulated by Bile Acids (e.g., FXR, TGR5)

Beyond their role in digestion, bile acids are now recognized as critical signaling molecules that regulate a wide array of metabolic pathways. researchgate.netcaymanchem.com They exert their effects by activating specific nuclear receptors and G protein-coupled receptors. nih.gov Chenodeoxycholic acid (CDCA) is a key ligand in these pathways. The precise characterization of these signaling events relies on quantitative in vitro and in vivo experiments, where deuterated standards like CDCA-d4 are used to accurately measure ligand concentrations and receptor activation dynamics. avantiresearch.comnih.gov

The farnesoid X receptor (FXR) is a primary nuclear receptor for bile acids, with CDCA being one of its most potent endogenous agonists. caymanchem.complos.org Binding of CDCA to FXR initiates a transcriptional cascade that governs bile acid synthesis, transport, and cholesterol metabolism. nih.gov For example, FXR activation in the liver induces the expression of transporters responsible for bile acid efflux while repressing the key enzyme for bile acid synthesis, thereby protecting liver cells from toxic bile acid accumulation. nih.gov Dysregulation of this pathway is implicated in various diseases, including cholestasis and gastric mucosal injury. plos.orgpnas.org

Another important bile acid receptor is the Takeda G-protein-coupled receptor 5 (TGR5), which is activated by both primary and secondary bile acids, including CDCA and its conjugated form, taurochenodeoxycholic acid (TCDCA). nih.govfrontiersin.org TGR5 activation is involved in regulating energy homeostasis, inflammation, and glucagon-like peptide-1 (GLP-1) secretion. nih.govnih.gov The affinity of different bile acids for these receptors varies, leading to diverse physiological responses. frontiersin.org For instance, while CDCA is a strong FXR agonist, lithocholic acid (LCA) is the most potent ligand for TGR5. frontiersin.org Understanding how different bile acids modulate these signaling pathways is crucial for developing targeted therapies for metabolic and inflammatory diseases.

Table 3: Key Bile Acid Receptors and Their Characteristics

ReceptorTypePrimary Endogenous Ligands (Ranked by Potency)Key Signaling Functions
Farnesoid X Receptor (FXR) Nuclear ReceptorChenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA), Lithocholic acid (LCA) > Cholic acid (CA) frontiersin.orgRegulates bile acid synthesis and transport, cholesterol homeostasis, and lipid metabolism. nih.gov
Takeda G-protein-coupled receptor 5 (TGR5) G Protein-Coupled ReceptorLithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA) frontiersin.orgModulates energy expenditure, glucose homeostasis, and inflammatory responses. nih.govnih.gov

Advanced Considerations in the Synthesis and Isotopic Purity of Chenodeoxycholic Acid D4 for Research

Deuterium (B1214612) Labeling Positions and Their Impact on Research Utility (e.g., 2,2,4,4-d4)

The strategic placement of deuterium atoms within the CDCA molecule is crucial for its function as an internal standard in metabolic research. The most common and commercially available form is Chenodeoxycholic acid-2,2,4,4-d4. avantiresearch.comsci-hub.sesigmaaldrich.com In this configuration, four hydrogen atoms on the steroid A-ring at positions C2 and C4 are replaced with deuterium atoms.

The choice of the 2,2,4,4-d4 labeling pattern is deliberate and offers several advantages for research applications, primarily in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS):

Metabolic Stability: The deuterium atoms are placed on carbon atoms that are not typically hydroxylated or otherwise modified during the major metabolic transformations of bile acids in the enterohepatic circulation. nih.gov This ensures that the deuterium label is not lost through biological processes, maintaining the mass difference between the standard and the analyte throughout the experiment.

Significant Mass Shift: The incorporation of four deuterium atoms results in a mass increase of four Daltons (M+4) compared to the endogenous CDCA. sigmaaldrich.com This provides a clear and unambiguous mass difference, allowing the mass spectrometer to easily distinguish between the internal standard and the analyte, which is essential for accurate quantification. researchgate.net

Identical Physicochemical Properties: Since deuterium substitution has a minimal effect on the molecule's chemical properties, CDCA-d4 exhibits nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to the natural CDCA. sci-hub.se This co-elution and similar behavior in the mass spectrometer's ion source are critical for correcting variations during sample preparation and analysis, leading to high precision and accuracy. sci-hub.se

The use of such stable isotope-labeled standards is considered the gold standard in quantitative mass spectrometry because it effectively compensates for matrix effects and variations in sample work-up, ensuring the reliability of the results. sci-hub.sefrontiersin.org

Table 1: Properties of Chenodeoxycholic Acid-2,2,4,4-d4

Property Value Source
Chemical Formula C₂₄D₄H₃₆O₄ sigmaaldrich.com
Molecular Weight 396.60 g/mol sigmaaldrich.com
Mass Shift vs. Unlabeled M+4 sigmaaldrich.com
Common Isotopic Purity ≥98 atom % D sigmaaldrich.com

Analytical Characterization of Isotopic Enrichment and Chemical Purity of Deuterated Standards

To ensure the reliability of quantitative studies, deuterated standards like CDCA-d4 must undergo rigorous analytical characterization to verify their isotopic enrichment and chemical purity. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive evaluation. rsc.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. By analyzing the deuterated standard, HR-MS can resolve the signals from the intended deuterated molecule (e.g., d4) and any residual, less-deuterated versions (d0, d1, d2, d3). The relative intensities of these isotopic peaks are integrated to calculate the percentage of isotopic enrichment, often referred to as "atom % D." rsc.org This confirms that the standard has the correct mass shift and provides a quantitative measure of its isotopic purity. Gas chromatography-mass spectrometry (GC-MS) can also be used for definitive identification based on characteristic fragmentation patterns after derivatization. nih.govshimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass distribution, NMR spectroscopy provides detailed information about the compound's chemical structure and the precise location of the deuterium labels. rsc.orggoogle.com

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of the labeling positions. nih.gov

¹³C NMR: The presence of deuterium atoms causes a characteristic splitting pattern and a shift in the signals of the adjacent carbon atoms, further verifying the sites of deuteration. researchgate.net

Table 2: Analytical Techniques for Characterizing Deuterated Standards

Technique Information Provided Purpose
Mass Spectrometry (MS) Isotopic distribution, mass shift, molecular weight confirmation. Determines isotopic enrichment and confirms the correct mass.
¹H NMR Absence of proton signals at labeled sites, structural integrity, chemical purity. Confirms deuterium substitution and assesses purity from proton-containing impurities.
²H NMR Direct detection of deuterium atoms. Unambiguously confirms the location of deuterium labels.

| ¹³C NMR | Isotope effects on carbon signals. | Verifies the sites of deuteration through carbon-deuterium coupling. |

Importance of Certified Reference Materials and Analytical Grade Standards for Quantitative Research Integrity

In quantitative research, especially in regulated fields or clinical studies, the use of Certified Reference Materials (CRMs) and high-purity analytical grade standards is paramount for ensuring data integrity, accuracy, and reproducibility. nih.gov The transition from relative to absolute quantification in metabolomics makes the quality of these standards fundamentally important. nih.gov

Certified Reference Materials (CRMs): A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For CDCA-d4, this means its identity, purity, and isotopic enrichment have been established with a high degree of confidence. Using CRMs offers several key benefits:

Accuracy and Traceability: CRMs provide a benchmark for calibrating instruments and validating analytical methods, ensuring that measurements are accurate and traceable to a recognized standard.

Comparability of Results: They allow for the harmonization of results between different laboratories, different analytical runs, and over long periods, which is crucial for collaborative studies and for building upon previous research. nih.gov

Quality Assurance: The use of CRMs is a core component of a robust quality assurance system, demonstrating that the analytical measurements are reliable and fit for purpose.

Analytical Grade Standards: While not all research requires the stringent certification of a CRM, the use of well-characterized, high-purity analytical grade standards is the minimum requirement for reliable quantitative analysis. The purity of the standard directly impacts the accuracy of the calibration curve used to quantify the endogenous analyte. nih.gov Impurities could potentially interfere with the measurement, leading to inaccurate results. Suppliers of these standards typically provide a Certificate of Analysis (CoA) detailing the results from quality control tests, including purity (by NMR or HPLC) and isotopic enrichment (by MS). sigmaaldrich.com Researchers rely on this documentation to ensure the quality and suitability of the standard for their specific application.

Future Directions and Perspectives in Chenodeoxycholic Acid D4 Research

Expansion of Multi-Omics Integration for Holistic Biological Understanding

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of biological systems. In this context, CDCA-d4 is a critical component of the metabolomics toolkit. Future research will see an expansion of its use in multi-omics studies to unravel the complex interplay between the gut microbiome, bile acid metabolism, and host physiology in various diseases. nih.govelsevierpure.com

For instance, integrated multi-omics analyses have already begun to shed light on how gut microbiota-mediated alterations in bile acid metabolism, including CDCA, can influence the response to immunotherapy in conditions like Crohn's disease. nih.gov By using CDCA-d4 as a tracer, researchers can precisely track the metabolic fate of CDCA and correlate it with genomic and proteomic data from both the host and the microbiome. This holistic approach is expected to identify novel therapeutic targets and personalized medicine strategies.

Future studies will likely focus on:

Host-Microbiome Interactions: Elucidating the specific microbial enzymes and pathways that modify CDCA and how these activities are influenced by host genetics and environmental factors. nih.govfrontiersin.org

Disease Pathogenesis: Investigating how alterations in the CDCA metabolic network, as traced by CDCA-d4, contribute to the development and progression of diseases such as inflammatory bowel disease, liver diseases, and metabolic syndrome. nih.govnih.govresearchgate.net

Therapeutic Response: Predicting and monitoring patient response to pharmacological interventions by analyzing changes in CDCA metabolism alongside other omics data. nih.gov

Advancements in Analytical Sensitivity, Specificity, and Throughput for Isotope Tracer Studies

The accuracy of isotope tracer studies heavily relies on the analytical methods used to detect and quantify the labeled compounds. The future will bring continued improvements in analytical technologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing the utility of CDCA-d4. nih.govnih.govnih.gov

Advancements are anticipated in the following areas:

Increased Sensitivity and Lower Limits of Quantification (LLOQ): Newer mass spectrometers and optimized LC methods will enable the detection of even lower concentrations of CDCA and its metabolites. nih.govnih.govuzh.ch This is crucial for studies involving small sample volumes or when investigating subtle metabolic changes. Current methods have achieved LLOQs in the range of 2 to 50 nmol/L for various bile acids. uzh.ch

Improved Chromatographic Separation: The development of more efficient chromatography columns and methods will allow for better separation of isobaric bile acid species, which have the same mass but different structures. nih.govnih.gov This is critical for accurately quantifying specific bile acids in a complex mixture.

Higher Throughput: Automation and faster analytical run times will enable the analysis of a larger number of samples, which is essential for large-scale clinical and epidemiological studies. acs.orgthermofisher.com

The following table summarizes the performance of a validated LC-MS/MS method for bile acid analysis, highlighting the precision and accuracy achievable with current technology. nih.gov

AnalyteIntra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
CA95-1101-891-1123-13
GCA95-1101-891-1123-13
TCA95-1101-891-1123-13
CDCA95-1101-891-1123-13
GCDCA95-1101-891-1123-13
TCDCA95-1101-891-1123-13
DCA95-1101-891-1123-13
GDCA95-1101-891-1123-13
TDCA95-1101-891-1123-13

CA: Cholic Acid, GCA: Glycocholic Acid, TCA: Taurocholic Acid, CDCA: Chenodeoxycholic Acid, GCDCA: Glycochenodeoxycholic Acid, TCDCA: Taurochenodeoxycholic Acid, DCA: Deoxycholic Acid, GDCA: Glycodeoxycholic Acid, TDCA: Taurodeoxycholic Acid, CV: Coefficient of Variation.

Novel Applications in Disease Biomarker Discovery and Translational Research

The use of CDCA-d4 as an internal standard is pivotal in the search for new disease biomarkers. By enabling accurate quantification of CDCA levels in various biological fluids, it facilitates the identification of metabolic signatures associated with specific diseases. nih.govaginganddisease.org

Future applications in this area include:

Early Disease Detection: Altered CDCA levels have been implicated in various conditions, including neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as liver diseases. nih.govaginganddisease.orgnih.govmdpi.com Precise measurements using CDCA-d4 will aid in the development of diagnostic and prognostic biomarker panels for early disease detection.

Monitoring Disease Progression: Tracking changes in CDCA concentrations over time can provide valuable insights into disease progression and the effectiveness of treatments.

Translational Research: Deuterated compounds, in general, are being explored for their potential to improve the pharmacokinetic properties of drugs. informaticsjournals.co.innih.gov While CDCA-d4 is primarily used as an analytical standard, the broader field of deuterium (B1214612) chemistry may open up new avenues for developing novel therapeutics based on bile acid structures.

A study on Alzheimer's disease identified a panel of five metabolites, including chenodeoxycholic acid, that could distinguish patients with the disease from healthy controls with satisfactory sensitivity and specificity. aginganddisease.org The use of CDCA-d4 as an internal standard was crucial for the accurate quantification of CDCA in this study. aginganddisease.org

Development of Standardized Protocols and Reference Ranges for Global Research Collaboration

To ensure the comparability and reproducibility of research findings across different laboratories worldwide, the development of standardized protocols for bile acid analysis is essential. The use of CDCA-d4 as a universal internal standard is a key component of this standardization effort. nih.govnih.gov

Future directions will involve:

Standardized Analytical Methods: Establishing consensus protocols for sample collection, preparation, and LC-MS/MS analysis to minimize inter-laboratory variability. nih.govmetabolomicsworkbench.org

Certified Reference Materials: The availability of certified reference materials for CDCA and CDCA-d4 will further enhance the accuracy and comparability of measurements.

Population-Based Reference Ranges: Establishing comprehensive reference ranges for CDCA in different populations, considering factors such as age, sex, ethnicity, and diet. nih.gov A study has already highlighted significant differences in bile acid concentrations based on ethnicity. nih.gov

Data Sharing and Harmonization: Creating platforms and frameworks for sharing and harmonizing bile acid data from different studies to facilitate large-scale meta-analyses and systems biology research.

The establishment of reference ranges for individual and total bile acids in healthy populations is a critical step towards the clinical application of bile acid profiling. nih.gov One study reported the following reference intervals for a healthy adult population: nih.gov

Bile Acid FractionMean (ng/mL)95% Confidence Interval (ng/mL)
Total Bile Acids795.4171.9–1965.8
Unconjugated Bile Acids374.537.3–1128.4
Glycine (B1666218) Conjugated Bile Acids409.672.5–1217.8
Taurine (B1682933) Conjugated Bile Acids74.9822.5–195.9

Q & A

Q. What is the primary application of CDCA-d4 in analytical chemistry, and how is it methodologically integrated into quantitative assays?

CDCA-d4 is widely used as a deuterated internal standard (IS) for quantifying endogenous bile acids (e.g., chenodeoxycholic acid) via LC-MS or GC-MS. Methodologically, it is spiked into biological matrices (e.g., plasma, serum) at a known concentration to correct for variability during sample preparation and ionization. For example, in LC-MS/MS workflows, CDCA-d4 compensates for matrix effects and extraction inefficiencies, enabling precise calibration curves (e.g., 0.5–1000 ng/mL) . Researchers typically validate its use by assessing linearity, intra-/inter-day precision (<10% CV), and recovery rates (85–115%) .

Q. How is CDCA-d4 synthesized, and what purity standards are critical for experimental reproducibility?

CDCA-d4 is synthesized by deuterium substitution at specific positions (e.g., 2,2,4,4-D₄) using catalytic deuteration or isotope exchange. High purity (>95%) is essential to avoid isotopic interference in mass spectrometry. Certificates of Analysis (CoA) must confirm isotopic enrichment (≥98% D) and chemical purity via NMR or HPLC-UV. Suppliers like Cambridge Isotope Laboratories provide batch-specific CoAs, ensuring traceability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CDCA-d4 measurements across heterogeneous biological matrices (e.g., plasma vs. liver tissue)?

Discrepancies often arise from matrix-specific ion suppression or differential extraction efficiencies. To mitigate this:

  • Optimize extraction protocols : Use hybrid solvent systems (e.g., acetonitrile/methanol) tailored to lipid-rich tissues .
  • Matrix-matched calibration : Prepare standards in charcoal-stripped plasma or tissue homogenates to mimic endogenous components .
  • Internal standard normalization : Combine CDCA-d4 with additional IS (e.g., cholic acid-d4) for multi-matrix studies .

Q. What experimental design considerations are critical when studying CDCA-d4’s role in FXR receptor activation?

CDCA-d4 activates the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis. Key considerations include:

  • Dose-response validation : Use physiologically relevant concentrations (e.g., 10–100 µM) to avoid non-specific effects .
  • Competitive binding assays : Pair CDCA-d4 with unlabeled CDCA to quantify receptor affinity via fluorescence polarization .
  • Cell model selection : Hepatocyte lines (e.g., HepG2) or primary cells with intact FXR signaling are preferred .

Q. How can conflicting data on CDCA-d4’s metabolic effects (e.g., obesity vs. post-surgical outcomes) be reconciled?

In obesity models, CDCA-d4 levels decrease due to dysregulated bile acid synthesis, while post-bariatric surgery increases correlate with metabolic improvements. To reconcile these:

  • Longitudinal sampling : Track CDCA-d4 dynamics pre-/post-intervention to capture temporal shifts .
  • Multi-omics integration : Combine metabolomics with gut microbiome profiling to identify confounding factors (e.g., bacterial bile salt hydrolase activity) .

Methodological Challenges

Q. What strategies improve the stability of CDCA-d4 in long-term storage or under experimental conditions?

  • Storage : Aliquot in amber vials at −80°C under nitrogen to prevent oxidation. Avoid freeze-thaw cycles (>3 cycles reduce stability by 15–20%) .
  • In vitro stability : Add antioxidants (e.g., ascorbic acid) to cell culture media to mitigate ROS degradation .

Q. How can researchers address signal overlap between CDCA-d4 and endogenous isomers in complex samples?

  • Chromatographic resolution : Use UPLC with C18 columns (e.g., Kinetex 2.6 µm) and gradient elution (5–95% acetonitrile) to separate structural analogs (e.g., deoxycholic acid-d4) .
  • High-resolution MS : Employ Q-TOF instruments to distinguish isotopes (e.g., m/z 395.3 vs. 391.3 for CDCA-d4 vs. CDCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chenodeoxycholic Acid-d4
Reactant of Route 2
Chenodeoxycholic Acid-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.